molecular formula C8H6BrNO2 B1339940 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 321436-06-0

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1339940
CAS No.: 321436-06-0
M. Wt: 228.04 g/mol
InChI Key: ZAXUQDMKVBOVCR-UHFFFAOYSA-N
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Description

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom attached to a benzoxazinone core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzoxazinone structure is known for its biological activity and ability to interact with various molecular targets.

Mechanism of Action

Target of Action

Similar compounds have been reported to target histone deacetylases , which play a crucial role in the regulation of gene expression.

Mode of Action

It’s plausible that it interacts with its targets, possibly histone deacetylases , leading to changes in gene expression

Biochemical Pathways

If it indeed targets histone deacetylases , it could impact pathways related to gene expression, cell cycle regulation, and apoptosis.

Result of Action

If it targets histone deacetylases , it could potentially alter gene expression, influence cell cycle progression, and induce apoptosis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one . Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets.

Biochemical Analysis

Biochemical Properties

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the cell cycle and apoptosis in cancer cell lines, such as colon, prostate, and lung cancer cells . This compound can alter the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with histone deacetylases leads to enzyme inhibition, resulting in changes in gene expression . Additionally, it may interact with other proteins and receptors, influencing various signaling pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have indicated threshold effects, where a certain dosage is required to achieve the desired biological activity . Toxicity studies have also highlighted potential adverse effects at high doses, emphasizing the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites . Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of 2H-benzo[b][1,4]oxazin-3(4H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines or alcohols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 7-azido, 7-thio, or 7-alkoxy derivatives.

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of 7-amino or 7-hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create analogs with enhanced biological activity, which are then tested for their effects on various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science applications.

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]oxazin-3(4H)-one: The parent compound without the bromine atom.

    7-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: A similar compound with a chlorine atom instead of bromine.

    7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: A fluorinated analog.

Uniqueness

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and ability to participate in halogen bonding can enhance the compound’s interaction with biological targets compared to its chloro or fluoro analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-bromo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXUQDMKVBOVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558741
Record name 7-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321436-06-0
Record name 7-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of N-(4-bromo-2-fluorophenyl)-2-hydroxyacetamide (8.0 g, 32.3 mmol) in 50 ml dry DMF was added drop wise to a suspension of sodium hydride (5.2 g, 129 mmol) in 30 ml dry DMF and the mixture was stirred for 2 h under an atmosphere of nitrogen at 140° C. After cooling to ambient temperature water was added and the mixture was extracted several times with ethyl acetate. After washing the combined organic layers with brine and drying over MgSO4 the solvent was removed under reduced pressure and the crude product was obtained as a pale yellow solid. Purification by flash chromatography on silica gel (dichloromethane/methanol, 97/3, Rf=0.35) yielded 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (2.3 g, 10.1 mmol, 31%) as off-white solid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
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solvent
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Quantity
5.2 g
Type
reactant
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Quantity
30 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-5-bromophenol (51.3 g, 273 mmol) and NaHCO3 (68.8 g, 819 mmol) in water (200 mL) and DME (200 mL) was added 2-chloroacetyl chloride (46.2 g, 409 mmol) at 0° C. and the reaction mixture was stirred at 15° C. for 0.5 h then heated at 80° C. for 18 h. The reaction mixture was cooled to ambient temperature. The precipitate was collected by suction, washed with water and dried in vacuo to give 7-bromo-4H-benzo[1,4]oxazin-3-one (59.7 g, 96%) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 10.83 (br s, 1H), 7.17 (s, 1H), 7.12 (d, J=8.4 Hz, 1H), 6.83 (d, J=8.4 Hz, 1H), 4.59 (s, 2H).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of these novel compounds and how do they contribute to their potential anti-cancer activity?

A: The research focuses on a series of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids synthesized through a one-pot regioselective approach []. While the abstract doesn't provide specific structural data, we can infer key features from the compound's name and the study's focus.

    Q2: What information do the molecular docking studies provide about these compounds?

    A: While the abstract doesn't delve into specific findings, molecular docking studies are computational techniques used to predict the preferred orientation of a molecule when bound to a target protein []. These studies can provide valuable information about:

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